Z-L-Alanine N-carboxyanhydride
Overview
Description
Z-L-Alanine N-carboxyanhydride is a chemical compound with the molecular formula C12H13NO5 It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-L-Alanine N-carboxyanhydride typically involves the reaction of benzylamine with a suitable oxazolidine precursor. One common method is the cyclization of N-benzyl-4-methyl-2-oxazolidinone with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Z-L-Alanine N-carboxyanhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidine-3-carboxylic acids, while reduction could produce benzylamines or benzyl alcohols.
Scientific Research Applications
Z-L-Alanine N-carboxyanhydride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Z-L-Alanine N-carboxyanhydride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate
- 2-Methyl-2-propanyl (4R)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Uniqueness
Z-L-Alanine N-carboxyanhydride is unique due to its specific benzyl group, which imparts distinct chemical and biological properties. This differentiates it from other oxazolidine derivatives, making it valuable for specific applications where the benzyl group plays a crucial role in activity or selectivity.
Properties
IUPAC Name |
benzyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-8-10(14)18-12(16)13(8)11(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOXFYKJSWSUAG-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182138 | |
Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125814-23-5 | |
Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125814-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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